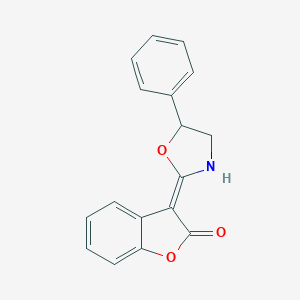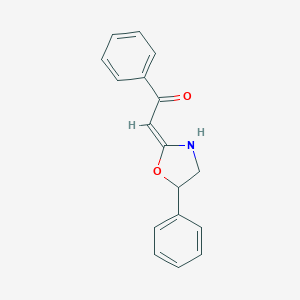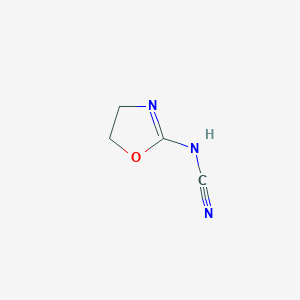![molecular formula C17H16O2 B230521 Methyl 4-[2-(4-methylphenyl)vinyl]benzoate](/img/structure/B230521.png)
Methyl 4-[2-(4-methylphenyl)vinyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[2-(4-methylphenyl)vinyl]benzoate, also known as Methyl cinnamate, is an organic compound that belongs to the class of cinnamates. It is widely used in the cosmetic and fragrance industry due to its pleasant aroma and flavor. However, in recent years, Methyl cinnamate has gained significant attention in the field of scientific research due to its potential pharmacological properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate is not fully understood. However, it has been suggested that its pharmacological properties may be attributed to its ability to modulate various signaling pathways in the body. For instance, Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Additionally, Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate has been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate has been reported to exhibit a wide range of biochemical and physiological effects. For instance, it has been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate has been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate has been shown to possess antimicrobial properties by inhibiting the growth of various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate has several advantages for lab experiments. It is readily available and can be easily synthesized in the laboratory. Additionally, it is relatively inexpensive and has a low toxicity profile. However, Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate has some limitations for lab experiments. It is highly volatile and can be difficult to handle. Moreover, its solubility in water is limited, which can make it challenging to use in aqueous-based experiments.
Direcciones Futuras
There are several future directions for the scientific research of Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate. One potential area of research is the development of novel drug formulations that incorporate Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate as an active ingredient. Additionally, further studies are needed to elucidate the mechanism of action of Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate and its potential therapeutic applications. Moreover, the use of Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate in combination with other drugs or natural compounds may enhance its pharmacological properties and improve its efficacy. Finally, the investigation of the potential side effects and toxicity of Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate is essential for its safe use in various applications.
Conclusion
In conclusion, Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate is an organic compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. It possesses antioxidant, anti-inflammatory, and antimicrobial activities and has been reported to exhibit anticancer, antihyperglycemic, and neuroprotective properties. Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate can be synthesized through the esterification reaction between cinnamic acid and methanol and has several advantages for lab experiments. However, further studies are needed to elucidate its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate can be synthesized through the esterification reaction between cinnamic acid and methanol in the presence of a catalyst such as concentrated sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, and the product is obtained through distillation and purification.
Aplicaciones Científicas De Investigación
Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate has been the subject of extensive scientific research due to its potential pharmacological properties. It has been shown to possess antioxidant, anti-inflammatory, and antimicrobial activities. Additionally, Methyl 4-[2-(4-methylphenyl)vinyl]benzoate cinnamate has been reported to exhibit anticancer, antihyperglycemic, and neuroprotective properties.
Propiedades
Fórmula molecular |
C17H16O2 |
|---|---|
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
methyl 4-[(E)-2-(4-methylphenyl)ethenyl]benzoate |
InChI |
InChI=1S/C17H16O2/c1-13-3-5-14(6-4-13)7-8-15-9-11-16(12-10-15)17(18)19-2/h3-12H,1-2H3/b8-7+ |
Clave InChI |
PVDGTKDIUWXLNG-BQYQJAHWSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C(=O)OC |
SMILES |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC |
SMILES canónico |
CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzo[f]naphtho[2,1-c]cinnoline](/img/structure/B230440.png)


![Allyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B230451.png)
![2-acetyl-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one](/img/structure/B230453.png)

![5-amino-3-[(3-pyridinylmethyl)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B230468.png)
![[1-(2-Hydroxyethyl)imidazolidin-2-ylidene]malononitrile](/img/structure/B230471.png)


methylene]malononitrile](/img/structure/B230500.png)
![2-[(4-Methoxyphenyl)(4-morpholinyl)methylene]malononitrile](/img/structure/B230501.png)

